molecular formula C7H6FNO2 B014672 2-Amino-5-fluorobenzoic acid CAS No. 446-08-2

2-Amino-5-fluorobenzoic acid

Cat. No. B014672
CAS RN: 446-08-2
M. Wt: 155.13 g/mol
InChI Key: FPQMGQZTBWIHDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2-Amino-5-fluorobenzoic acid involves complex reactions such as nitrification, esterification, and hydronation, using materials like 3-fluorobenzoic acid as raw material. Optimization of these synthesis routes has been explored to achieve high yields and purity. For example, an optimal synthesis route for Methyl 2-amino-5-fluorobenzoate, which shares a close structural relation, involves reactions with mixed acid followed by methanol reduction, resulting in significant yields and purity confirmed by various spectroscopic methods (Yin Jian-zhong, 2010).

Molecular Structure Analysis

Molecular structure analysis of compounds closely related to 2-Amino-5-fluorobenzoic acid involves advanced techniques like single-crystal X-ray diffraction, FT-IR, NMR, and HRMS. These methods provide detailed insights into the crystal structure, confirming the positions of the fluoro and amino groups which significantly influence the compound's reactivity and physical properties. A study on a co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid, for instance, detailed its crystallization in a monoclinic space group, highlighting elaborate systems of hydrogen bonds forming supramolecular structures (B. Banerjee et al., 2022).

Chemical Reactions and Properties

2-Amino-5-fluorobenzoic acid and its derivatives undergo various chemical reactions, including bromination, hydrolysis, diazotization, and deamination, to synthesize compounds like 3-Bromo-2-fluorobenzoic acid. These processes are optimized for industrial-scale production, emphasizing the compound's versatility and the influence of substituents on its reactivity (Zhou Peng-peng, 2013).

Scientific research applications

  • Conformational Analysis and Molecular Interactions: It is used to study the power of the FHO hydrogen bond and other interactions driving the conformational isomerism of compounds (Silla et al., 2013).

  • Synthesis of Biologically Relevant Compounds: It is employed in the solution-phase syntheses of indazolinones, benzazepines, and benzoxazepines, which are significant in biology (Tempest et al., 2001).

  • Potential in Pharmaceutical Applications: This acid has potential as a fluorescence probe or as a pharmaceutical with antimycotic properties (Budziak et al., 2019).

  • Study of Supramolecular Structures: The co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid is useful for studying supramolecular structures and molecular interactions (Banerjee et al., 2022).

  • Treatment of Alzheimer's Disease: A tetrahydroacridine derivative with fluorobenzoic acid shows promise for treating Alzheimer's disease due to its inhibitory effects on cholinesterases and β-amyloid aggregation (Czarnecka et al., 2017).

  • Antitumor Activity: It has shown antitumor activity in vitro against leukemia HL-60 and liver cancer BEL-7402, with a more inhibitory effect than 5-FU (Xiong et al., 2009).

  • Coenzyme A (CoA) Thioester Formation: Enzymes like 2-aminobenzoate-CoA ligase catalyze the formation of the CoA thioester of 2-aminobenzoate, activating benzoate and fluorobenzoates (Altenschmidt & Fuchs, 1992).

  • Fluorosulfonyloxybenzoyl-l-lysine for Protein Bonding: It is used for creating covalent bonds in proteins via SuFEx Chemistry, expanding target diversity and versatility in biological research and applications (Liu et al., 2021).

  • Industrial Production: 3-Bromo-2-fluorobenzoic acid, a related compound, is suitable for industrial production due to its low cost and mild reaction conditions (Zhou, 2013).

  • Antibacterial Properties: Newly synthesized compounds containing fluorine have shown promising antibacterial activities (Holla et al., 2003).

  • Biodegradation Studies: Sphingomonas sp. HB-1 bacterium can degrade 3-fluorobenzoate as a sole carbon and energy source, producing fluoride ion and other fluorinated compounds (Boersma et al., 2004).

properties

IUPAC Name

2-amino-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6FNO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQMGQZTBWIHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196231
Record name 5-Fluoroanthranilic acid
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Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-fluorobenzoic acid

CAS RN

446-08-2
Record name 2-Amino-5-fluorobenzoic acid
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Record name 5-Fluoroanthranilic acid
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Record name 446-08-2
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Record name 5-Fluoroanthranilic acid
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Record name 5-fluoroanthranilic acid
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Record name 5-FLUOROANTHRANILIC ACID
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Synthesis routes and methods I

Procedure details

A stirred solution of 5-fluoroisatin (39 g, 0.236 mol) in NaOH (5%, 500 mL) was treated dropwise over 10 min with 30% H2O2 (57 g, calculated to contain 17 g, 0.5 mol). After another 20 min of being stirred, during which became warm and effervesced, the solution was cooled in an ice-bath and acidified to pH=4 with 3 M HCl. The precipitated solid was collected and dried in air to obtain 2-amino-5-fluoro-benzoic acid 1 as a beige powder (29.6 g, 80%). 1H NMR (DMSO-d6) δ 7.3-8.2 (m, 2H), 7.08 (d, J=9 Hz, 1H), 6.63 (d, J=9 Hz, 2H), 2.13 (s, 3H).
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Synthesis routes and methods II

Procedure details

Example 9 is repeated precisely, the only difference being that one part of CuCl is added to the initial ammonia solution charge. After the 5-fluoro-2-bromobenzoate solution has been metered in and the batch worked up, 144 parts of 5-fluoroanthranilic acid of m.p. 176.5°-177.5° C. are obtained with a purity of 91.9% (HPLC), corresponding to a yield of 85.4% of theory, based on the 5-fluoro-2-bromobenzoic acid employed.
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Synthesis routes and methods III

Procedure details

If the sodium salt solution of 5-fluoro-2-bromobenzoic acid is replaced by aliquot parts of the potassium or ammonium salt solution, prepared by dissolving 219 parts of 5-fluoro-2-bromobenzoic acid in 256.1 parts of 21.9% strength aqueous potassium hydroxide or, respectively, 217 parts of 7.9% aqueous ammonia solution and used as the metering medium in a procedure otherwise identical to that indicated, then 5-fluoroanthranilic acid is obtained in identical yield and quality.
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Synthesis routes and methods IV

Procedure details

A solution of Compound 33 (10 g, 54 mmol) in ethanol (100 mL) was stirred under hydrogen in the presence of 10% Pd/C (0.5 g) at room temperature for 4 h. The solution was filtered through celite. The solvent was evaporated under reduced pressure to yield 8.2 g (98%) of white solids. M.P. 142° C. 1H NMR (DMSO-d6): 6.71 (dd, J=4.9, 8.9 Hz, 1H), 7.15 (dt, J=2.9, 8.4 Hz, 1H), 7.37 (dd, J=2.9, 9.8 Hz, 1H), 8.60 (s, 1H). EIMS m/z 156 (M+1).
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10 g
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100 mL
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0.5 g
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98%

Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-fluorobenzoic acid
Reactant of Route 2
2-Amino-5-fluorobenzoic acid
Reactant of Route 3
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2-Amino-5-fluorobenzoic acid
Reactant of Route 4
Reactant of Route 4
2-Amino-5-fluorobenzoic acid
Reactant of Route 5
2-Amino-5-fluorobenzoic acid
Reactant of Route 6
Reactant of Route 6
2-Amino-5-fluorobenzoic acid

Citations

For This Compound
128
Citations
X TS, IH Joe - Spectrochimica Acta Part A: Molecular and …, 2011 - Elsevier
… The molecule 2-amino-5-fluorobenzoic acid [AFBA] is used in the synthesis of Styrylquinazolinones which are potential anticancer agents [7], [8]. AFBA is used for the counter …
S Sreenivasa, KE ManojKumar… - … Section E: Structure …, 2013 - scripts.iucr.org
In the title compound, C7H6FNO2, the molecule is almost planar (rms deviation for the non-H atoms = 0.015 Å) and an intramolecular N—H⋯O hydrogen bond closes an S(6) ring. In the …
Number of citations: 12 scripts.iucr.org
LS Fosdick, RQ Blackwell - Journal of the American Chemical …, 1944 - ACS Publications
… Dialkylaminoalkyl Esters of 2-Nitro-5-fluorobenzoic Acid and 2-Amino-5-fluorobenzoic Acid … number of alkyl and alkamine esters of 2-amino-5-fluorobenzoic acid have therefore been …
Number of citations: 4 0-pubs-acs-org.brum.beds.ac.uk
P Spiteller, W Steglich - Phytochemistry, 2001 - Elsevier
… Nearly identical incorporation rates were obtained by feeding 2-amino-5-fluorobenzoic acid, 2-amino-[carboxy- 13 C]benzoic acid, and 5-fluoroindole to Robinia pseudoacacia. …
YM Al-Hiari, AK Shakya, MH Alzweiri, T Aburjai… - Farmacia, 2014 - academia.edu
… The primary amino group of 2-amino-5-fluorobenzoic acid and 2amino-5-methylbenzoate acts as a nucleophile that binds to the C-7 of the quinolone nucleus via a regiospecific …
Number of citations: 6 www.academia.edu
GF Xu, BA Song, PS Bhadury, S Yang… - Bioorganic & medicinal …, 2007 - Elsevier
… 6-Fluoro-4-quinazolinol is prepared by the cyclization reaction of 2-amino-5-fluorobenzoic acid and formamide. The resulting thiol obtained by treatment of hydroxyl group with …
C Párkányi, HL Yuan, BHE Strömberg… - Journal of …, 1992 - Wiley Online Library
The synthesis of ten new substituted 1,3,4‐thiadiazolyl‐4(3H)‐quinazolinones 8–11, 13, 17, and 20–23 is reported. Compounds 8–11 were prepared by condensation of 5‐fluoro‐2‐…
CJ Cavallito, TH Haskell - Journal of the American Chemical …, 1944 - ACS Publications
1166 Chester J. Cavallito and Theodore H. Haskell Vol. 66 benzoyl chloride hasbeen found in the literature, the compound was analyzed. One-gram samples were hydrolyzed in an …
Number of citations: 48 0-pubs-acs-org.brum.beds.ac.uk
PQ Zhang, BA Song, S Yang, LHHU JIN… - Chinese Journal of …, 2006 - sioc-journal.cn
… Abstract Six new 6-fluoro-4-(N-aryl)aminoquinazoline compounds were synthesized, firstly by the cyclization reaction of 2-amino-5-fluorobenzoic acid with formamide and then …
Number of citations: 1 sioc-journal.cn
RN Castle, K Adachi, WD Guither - Journal of Heterocyclic …, 1965 - Wiley Online Library
… The fluoroisatoic anhydride (W) was hydrolyzed in hydrochloric acid solution into 2-amino-5-fluorobenzoic acid (V) in 81% yield. The acid (V) was readily esterified with methanol in the …

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